

# 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine molecular weight

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## Compound of Interest

Compound Name: 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

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An In-Depth Technical Guide to the Physicochemical Properties and Applications of **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine**, a key heterocyclic building block in medicinal chemistry. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and explore its synthesis, characterization, and critical role in the development of novel therapeutics. This document is intended to serve as a practical resource for scientists engaged in drug discovery and synthetic chemistry.

## Core Molecular Profile

**4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine** is a bicyclic heteroaromatic compound featuring a pyrimidine ring fused to a cyclopentane ring. The presence of a reactive chlorine atom at the 4-position makes it an exceptionally versatile intermediate for introducing the cyclopenta[d]pyrimidine scaffold into more complex molecules through nucleophilic substitution reactions.

## Chemical Structure and Molecular Weight

The fundamental identity of a chemical compound is defined by its structure, from which its molecular formula and weight are derived. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and registration of new chemical entities.

Caption: 2D Chemical Structure of **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine**.

The molecular formula of the compound is  $C_7H_7ClN_2$ . Based on this, the molecular weight is calculated using the atomic weights of its constituent elements (Carbon: ~12.011, Hydrogen: ~1.008, Chlorine: ~35.453, Nitrogen: ~14.007).

The precise molecular weight is a cornerstone for analytical techniques such as mass spectrometry, which measures the mass-to-charge ratio of ions to identify and quantify substances.

## Physicochemical Data Summary

For ease of reference, the key quantitative data for **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine** are summarized in the table below.

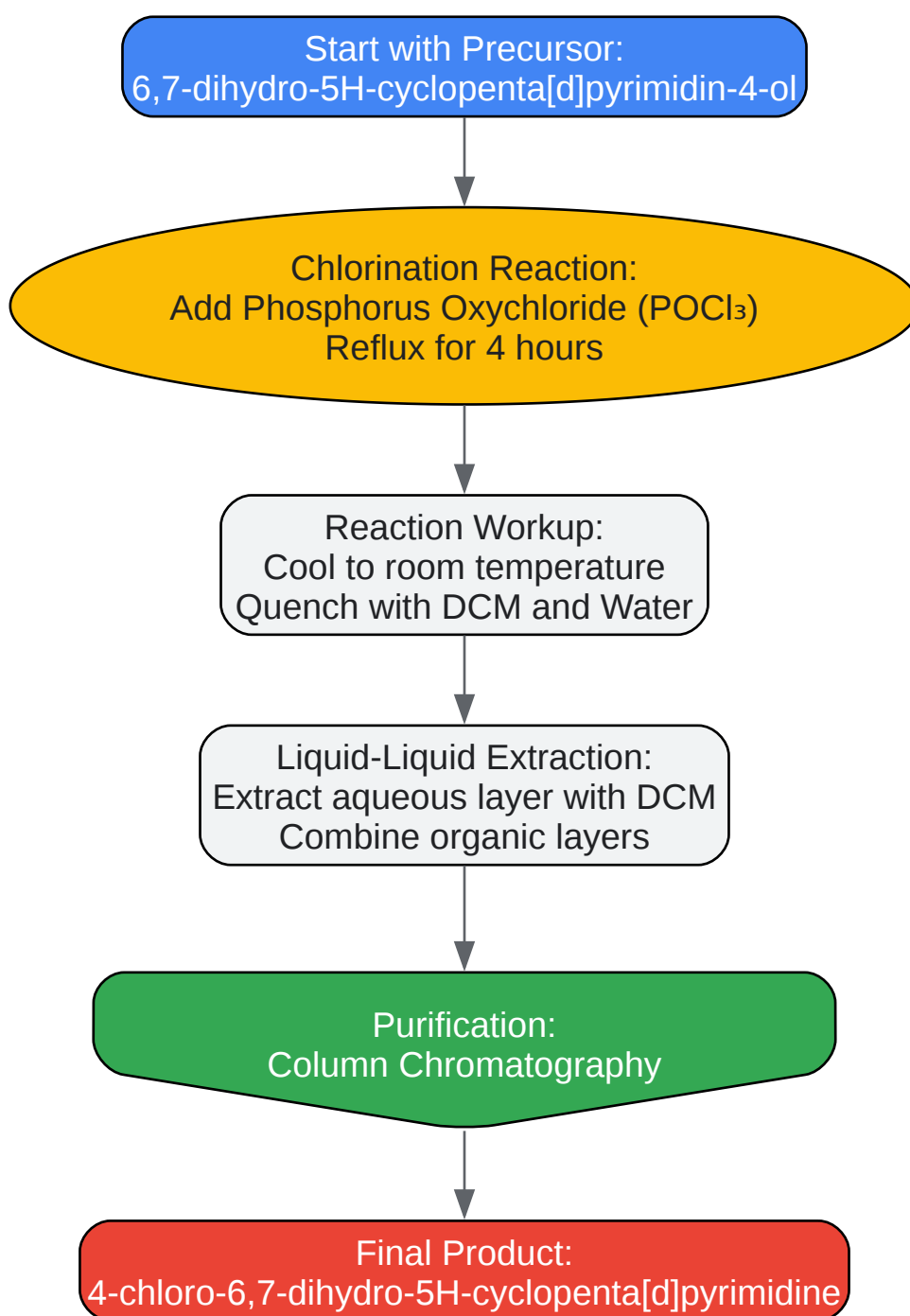
Property	Value	Source
Molecular Weight	154.6 g/mol	[1]
Molecular Formula	$C_7H_7ClN_2$	[1]
CAS Number	83942-13-6	[1]
Physical Form	Solid	N/A
Melting Point	196-197 °C	[1]
Boiling Point	271.7 ± 40.0 °C (Predicted)	[1]

## Synthesis and Purification

The most common and efficient synthesis of **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine** involves the chlorination of its corresponding hydroxyl precursor, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (also known as the tautomeric pyrimidin-4-one).

## Synthesis Pathway Overview

The conversion of the pyrimidin-4-one to the 4-chloro derivative is a critical step that activates the scaffold for further functionalization. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ).



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Caption: Experimental workflow for the synthesis and purification of the title compound.

## Detailed Experimental Protocol: Chlorination

This protocol is adapted from established procedures for the synthesis of 4-chloropyrimidine derivatives.<sup>[1][2]</sup>

Materials:

- 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Dichloromethane (DCM)
- Deionized Water
- Silica Gel for column chromatography
- Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

- **Reaction Setup:** To 1.0 equivalent of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol in a round-bottom flask equipped with a reflux condenser, add an excess of phosphorus oxychloride (approx. 7-10 equivalents).
- **Heating:** Stir the mixture and heat under reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Quenching:** After the reaction is complete, allow the mixture to cool to ambient temperature. Cautiously dilute the reaction mixture with dichloromethane (DCM).
- **Workup:** Slowly pour the diluted mixture into a beaker of ice water with vigorous stirring to quench the excess  $\text{POCl}_3$ .

- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with several portions of DCM.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine**. A high yield of around 95% can be expected.<sup>[1]</sup>

Causality: Phosphorus oxychloride is the reagent of choice because it effectively converts the hydroxyl group of the pyrimidinone tautomer into a chlorosulfite intermediate, which is then displaced by a chloride ion to form the stable, aromatic 4-chloro product.

## Analytical Characterization

Validation of the final product's identity and purity is non-negotiable. A combination of spectroscopic methods provides a self-validating system to confirm the molecular structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H-NMR spectroscopy is used to confirm the proton environment of the molecule. The reported chemical shifts for the title compound are consistent with its structure.<sup>[1]</sup>

- <sup>1</sup>H-NMR (DMSO-d<sub>6</sub>):
  - δ 8.78 (1H, s): This singlet corresponds to the isolated proton on the pyrimidine ring (at C2).
  - δ 3.03 (2H, t) & 2.99 (2H, t): These two triplets represent the two methylene groups (CH<sub>2</sub>) of the cyclopentane ring adjacent to the pyrimidine ring (at C5 and C7).
  - δ 2.10 (2H, m): This multiplet corresponds to the central methylene group of the cyclopentane ring (at C6).

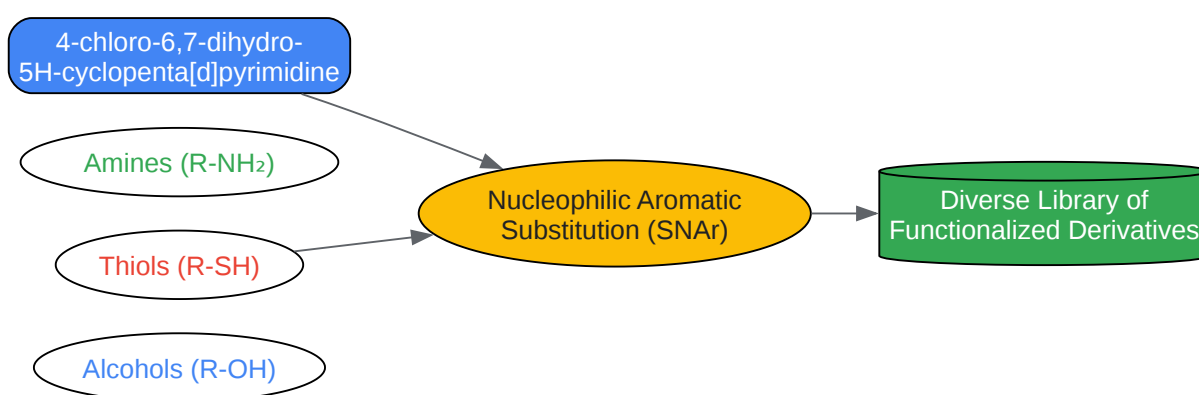
## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming molecular weight and formula. For C<sub>7</sub>H<sub>7</sub>ClN<sub>2</sub>, the expected monoisotopic mass would be approximately 154.030 Da. The isotopic pattern for chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl in a ~3:1 ratio) will result in a

characteristic M+2 peak, providing unambiguous confirmation of the presence of a single chlorine atom.

## Applications in Drug Discovery

The true value of **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine** lies in its role as a reactive intermediate for creating libraries of novel compounds for biological screening. The chloro-substituent is an excellent leaving group, readily displaced by various nucleophiles (amines, thiols, alcohols) to generate diverse derivatives.



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Caption: Role as a versatile building block in combinatorial chemistry.

## Case Study: Microtubule Targeting Agents

This scaffold has been successfully employed in the synthesis of potent antiproliferative agents that target microtubules.[3] In this context, the 4-chloro intermediate is reacted with various substituted anilines. The resulting N-aryl-cyclopenta[d]pyrimidin-4-amine derivatives have shown significant activity, demonstrating the utility of the starting material in generating biologically active compounds.[3]

## Case Study: CRF1 Receptor Antagonists

Derivatives of the related cyclopenta[d]pyrazolo[1,5-a]pyrimidine scaffold have been investigated as corticotropin-releasing factor 1 (CRF1) receptor antagonists, which have potential applications in treating stress-related disorders.[4] The synthesis of these more complex tricyclic systems often begins with precursors structurally similar to **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine**, highlighting its foundational importance in constructing advanced heterocyclic systems.

## Conclusion

**4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine** is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its precise molecular weight of 154.6 g/mol is a fundamental starting point for its reliable synthesis and characterization. The straightforward and high-yielding synthetic protocol, combined with the reactivity of the 4-chloro position, establishes it as a valuable and versatile scaffold for generating novel molecular entities with therapeutic potential. This guide has provided the core technical knowledge required for researchers to confidently incorporate this building block into their synthetic and medicinal chemistry programs.

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